4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate 4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17952464
InChI: InChI=1S/C7H8O3S.C6H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-9-6(8)5(2)7/h2-5H,1H3,(H,8,9,10);3,5H,1,4,7H2,2H3
SMILES:
Molecular Formula: C13H19NO5S
Molecular Weight: 301.36 g/mol

4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate

CAS No.:

Cat. No.: VC17952464

Molecular Formula: C13H19NO5S

Molecular Weight: 301.36 g/mol

* For research use only. Not for human or veterinary use.

4-methylbenzene-1-sulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate -

Specification

Molecular Formula C13H19NO5S
Molecular Weight 301.36 g/mol
IUPAC Name 4-methylbenzenesulfonic acid;prop-2-enyl 2-aminopropanoate
Standard InChI InChI=1S/C7H8O3S.C6H11NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-4-9-6(8)5(2)7/h2-5H,1H3,(H,8,9,10);3,5H,1,4,7H2,2H3
Standard InChI Key PXNUQOZOYKVNEI-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC=C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound is a 1:1 salt comprising two distinct components:

  • 4-Methylbenzene-1-sulfonic acid (p-toluenesulfonic acid): A strong organic acid (C₇H₈O₃S) widely used as a catalyst in esterification and alkylation reactions due to its high acidity and solubility in organic solvents .

  • Prop-2-en-1-yl (2S)-2-aminopropanoate: The allyl ester of L-alanine (C₆H₁₁NO₂), characterized by a chiral center at the C2 position (S-configuration) and an unsaturated allyl group .

The systematic IUPAC name, 4-methylbenzenesulfonic acid; prop-2-en-1-yl (2S)-2-aminopropanoate, reflects its dual-component nature. Synonyms include H-Ala-allyl ester p-tosylate and L-Alanine, 2-propenyl ester, 4-methylbenzenesulfonate .

Structural Representation

The SMILES notation for the compound is:
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C(=O)OCC=C)N .
Key structural features include:

  • Aromatic sulfonic acid moiety: The p-toluenesulfonate group contributes to the compound’s stability and solubility.

  • Allyl ester linkage: The prop-2-en-1-yl group introduces reactivity toward nucleophilic substitution or elimination.

  • Stereochemical integrity: The (2S)-configuration of the alanine residue is critical for biological compatibility .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₅S
Molecular Weight301.36 g/mol
Component CompoundsCID 10877480, CID 6101
Chiral Centers1 (C2 of alanine)

Synthesis and Manufacturing

Synthetic Routes

The salt is typically prepared via a two-step process:

  • Esterification of L-alanine: Reaction of L-alanine with allyl alcohol under acid catalysis (e.g., H₂SO₄) yields prop-2-en-1-yl (2S)-2-aminopropanoate .

  • Salt Formation: The free base of the allyl ester is neutralized with p-toluenesulfonic acid in a polar solvent (e.g., methanol), precipitating the crystalline salt .

Industrial-Scale Considerations

Large-scale production necessitates optimized conditions to ensure high yield and purity:

  • Temperature Control: Maintained below 40°C to prevent racemization of the chiral center .

  • Solvent Selection: Methanol or ethanol preferred for their ability to dissolve both acid and ester components.

  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Table 2: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature25–30°CMaximizes chirality retention
Molar Ratio (Acid:Ester)1:1Prevents excess acid contamination
Crystallization SolventEthanol:Water (3:1)Enhances crystal formation

Applications in Organic Synthesis

Role as a Protected Amino Acid Derivative

The allyl ester serves as a transient protecting group for the carboxylic acid moiety of L-alanine, enabling selective functionalization of the amino group. Deprotection under mild conditions (e.g., Pd-catalyzed cleavage) regenerates the free amino acid without racemization .

Catalytic Utility of the Tosylate Counterion

The p-toluenesulfonate anion acts as a Brønsted acid catalyst in reactions such as:

  • Esterifications: Accelerates nucleophilic acyl substitution via protonation of carbonyl oxygen.

  • Intramolecular Cyclizations: Facilitates epoxide formation in monoterpenoid synthesis, as demonstrated in the stereoselective synthesis of para-menthene epoxide derivatives .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

  • Stability: Stable under inert atmospheres at room temperature; degrades above 150°C with release of sulfur oxides .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1730 cm⁻¹ (ester C=O), 1170 cm⁻¹ (sulfonate S=O), and 3350 cm⁻¹ (NH₂) .

  • NMR: δ 1.45 ppm (d, CH₃ of alanine), δ 5.20–5.35 ppm (m, allyl CH₂), δ 7.45 ppm (d, aromatic H) .

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